molecular formula C23H16N4O B11616632 (5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11616632
M. Wt: 364.4 g/mol
InChI Key: HMJLTVVSBQWDFM-YVLHZVERSA-N
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Description

(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions to form the desired cyclopenta[b]pyridine core. The reaction conditions often include the use of strong bases or acids, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile apart is its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C23H16N4O/c1-13-17(10-16-8-9-20(28-16)15-6-4-3-5-7-15)21-14(2)19(12-25)23(26)27-22(21)18(13)11-24/h3-10H,1-2H3,(H2,26,27)/b17-10-

InChI Key

HMJLTVVSBQWDFM-YVLHZVERSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)C4=CC=CC=C4)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC=CC=C4)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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